

AV-153: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



Abstract

AV-153 is a 1,4-dihydropyridine (1,4-DHP) derivative that has demonstrated notable antimutagenic and DNA repair-stimulating properties, alongside potential anti-cancer activity. Its mechanism of action is centered on its ability to intercalate into DNA at sites of single-strand breaks, a function that is enhanced in the vicinity of pyrimidine residues. This interaction with DNA is believed to underpin its biological effects, which include the modulation of poly(ADP-ribosylation) and the expression of nitric oxide synthases. This technical guide provides a comprehensive overview of **AV-153**, including its synthesis, mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.

Introduction

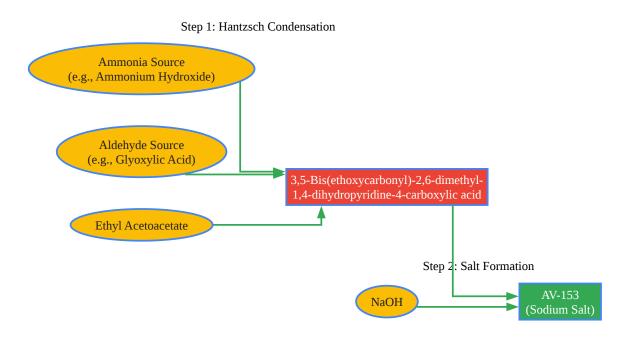
1,4-dihydropyridine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. **AV-153**, identified as sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate, has emerged as a compound of interest due to its unique profile as an antimutagenic and DNA repair-stimulating agent.[1][2] Furthermore, preliminary studies have indicated its potential as an anti-cancer therapeutic.[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on **AV-153** and providing detailed methodologies for its further investigation.

Synthesis of AV-153



The synthesis of 1,4-dihydropyridine derivatives is classically achieved through the Hantzsch synthesis.[1] While a specific protocol for **AV-153** is not readily available in the public domain, a highly analogous synthesis for a similar sodium salt of a 1,4-dihydropyridine derivative, Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-I-methioninate, has been described and can be adapted for the preparation of **AV-153**.[2]

Logical Workflow for the Synthesis of AV-153:



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Caption: Logical workflow for the proposed synthesis of **AV-153**.

Experimental Protocol (Adapted):



- Hantzsch Dihydropyridine Synthesis: A mixture of an appropriate aldehyde (e.g., a protected form of glyoxylic acid), two equivalents of ethyl acetoacetate, and a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent such as ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the crude 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is isolated by filtration or extraction.
- Salt Formation: The isolated carboxylic acid derivative is suspended in distilled water.[2] A stoichiometric amount of a 1N sodium hydroxide solution is added dropwise with stirring at room temperature until the solid dissolves completely.[2] The resulting clear solution is then concentrated under reduced pressure, and the final product, **AV-153**, is crystallized from a suitable solvent like ethanol to yield a pale yellow crystalline solid.[2]

Mechanism of Action

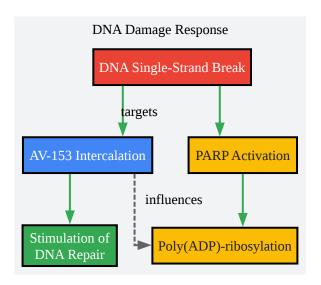
AV-153 exerts its biological effects primarily through direct interaction with DNA. It functions as a DNA intercalator, with a preference for sites of single-strand breaks (nicks), particularly in regions rich in pyrimidine bases (thymine and cytosine).[1] This intercalation is thought to stabilize the DNA structure at the break site, making it more accessible to DNA repair enzymes and thereby stimulating the repair process.

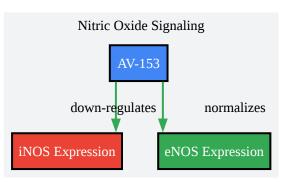
Beyond its direct interaction with DNA, **AV-153** has been shown to influence key cellular signaling pathways:

- Poly(ADP-ribosyl)ation: AV-153 has an influence on poly(ADP)ribosylation, a post-translational modification catalyzed by poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes, particularly PARP-1, are crucial for DNA repair signaling.
- Nitric Oxide Synthase (NOS) Expression: Studies in a rat model of diabetic nephropathy
 have shown that AV-153 can modulate the expression of nitric oxide synthases. Specifically,
 it has been observed to down-regulate the expression of inducible nitric oxide synthase
 (iNOS) and normalize the expression of endothelial nitric oxide synthase (eNOS).

Signaling Pathways Influenced by AV-153:







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Caption: Signaling pathways modulated by AV-153.

Quantitative Data

The publicly available quantitative data for **AV-153** is currently limited. The following tables summarize the known anti-cancer activity and its effect on DNA integrity.

Table 1: In Vitro Anti-Cancer Activity of AV-153

Cell Line	Cancer Type	IC50 (mM)	Reference
Raji	Burkitt's Lymphoma	14.9	[3]
HL-60	Acute Promyelocytic Leukemia	10.3	[3]

Table 2: Effect of AV-153 on DNA Single-Strand Breaks (SSBs)



Cell Type	Concentration Range	Incubation Time	Reduction in Spontaneous SSBs	Reference
Peripheral Blood Lymphocytes / HL-60	1 nM - 10 μM	3 hours	13 - 67%	[3]

Pharmacokinetic Profile:

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for **AV-153** is not currently available in the public literature. However, 1,4-dihydropyridine derivatives as a class are known to exhibit significant variability in their pharmacokinetic profiles, often characterized by a short plasma half-life due to metabolic oxidation to their pyridine counterparts.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of **AV-153**'s biological activities.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to determine the ability of a compound to intercalate into DNA by measuring the displacement of ethidium bromide, a known DNA intercalator, which results in a decrease in fluorescence.

Experimental Workflow:



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Caption: Workflow for the DNA intercalation assay.



Protocol:

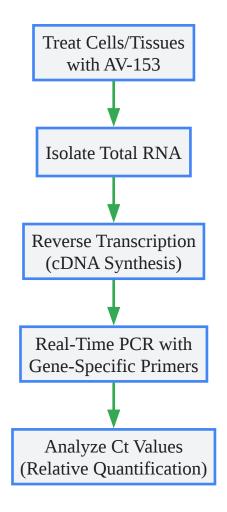
- Preparation of DNA-Ethidium Bromide Complex: A solution of calf thymus DNA is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to the DNA solution and incubated to allow for intercalation, resulting in a stable fluorescent complex.
- Compound Addition: Increasing concentrations of AV-153 are added to the DNA-ethidium bromide complex.
- Fluorescence Measurement: The fluorescence intensity of the solution is measured using a spectrofluorometer at appropriate excitation and emission wavelengths for ethidium bromide (e.g., excitation at 520 nm and emission at 600 nm).
- Data Analysis: The percentage decrease in fluorescence intensity is calculated for each concentration of AV-153. A competitor concentration that causes a 50% decrease in fluorescence can be determined.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)

This protocol is for quantifying the mRNA expression levels of genes of interest, such as Parp1, iNos, and eNos, in response to treatment with **AV-153**.

Experimental Workflow:





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Caption: Workflow for Real-Time RT-PCR analysis.

Protocol:

- Cell or Tissue Treatment: Cells or tissues are treated with various concentrations of AV-153
 for a specified period.
- RNA Isolation: Total RNA is isolated from the treated samples using a commercial RNA isolation kit according to the manufacturer's instructions.
- cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA)
 using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
- Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (Parp1, iNos, eNos) and a housekeeping gene (e.g., GAPDH, β-actin) for



normalization. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.

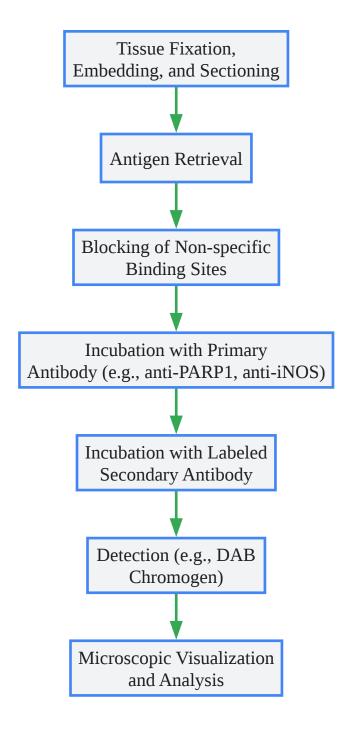
• Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of the target genes is calculated using the $\Delta\Delta$ Ct method.

Immunohistochemistry (IHC)

This protocol is for the detection and localization of proteins, such as PARP-1 and iNOS, in tissue sections following treatment with **AV-153**.

Experimental Workflow:





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Caption: Workflow for Immunohistochemistry.

Protocol:

 Tissue Preparation: Tissues from animals treated with AV-153 are fixed in formalin, embedded in paraffin, and sectioned onto microscope slides.



- Deparaffinization and Rehydration: The paraffin sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
- Blocking: The sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the target protein (e.g., rabbit anti-PARP-1 or mouse anti-iNOS) at an optimized dilution.
- Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
- Detection: The protein of interest is visualized by adding a chromogenic substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.
- Analysis: The slides are examined under a microscope to assess the intensity and localization of the protein staining.

Conclusion

AV-153 is a promising 1,4-dihydropyridine derivative with a multifaceted mechanism of action centered on DNA interaction and repair. The available data, though limited, suggests its potential as an anti-cancer agent. This technical guide provides a foundational resource for the scientific community to further explore the therapeutic potential of **AV-153**. Future research should focus on expanding the quantitative dataset, including a broader range of cancer cell lines, conducting in vivo efficacy studies in relevant tumor models, and elucidating its detailed pharmacokinetic profile to support its progression in the drug development pipeline.

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- To cite this document: BenchChem. [AV-153: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667685#av-153-as-a-1-4-dihydropyridine-derivative]

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